1-(2-Ethylphenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea
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Description
1-(2-Ethylphenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea, also known as E7046, is a small molecule inhibitor that has been developed as a potential treatment for various diseases, including cancer and inflammatory disorders.
Scientific Research Applications
Antioxidant Activity
Research by George et al. (2010) involved the synthesis of derivatives through a sequence of reactions starting from urea, benzaldehyde, and ethyl acetoacetate, leading to compounds screened for their antioxidant activity. This indicates the potential of related compounds in antioxidant applications, showcasing the methodological foundation for synthesizing bioactive molecules with potential therapeutic benefits (George et al., 2010).
Antibacterial Agents
Azab et al. (2013) focused on synthesizing new heterocyclic compounds with a sulfonamido moiety, aiming to use them as antibacterial agents. This work demonstrates the relevance of such compounds in the development of new antibiotics and the exploration of their antibacterial efficacy (Azab et al., 2013).
Supramolecular Chemistry
Beijer et al. (1998) discussed the strong dimerization of ureidopyrimidones via quadruple hydrogen bonding, highlighting the significance of these interactions in supramolecular chemistry. This research underscores the utility of such compounds in designing molecular structures with high dimerization constants, beneficial for creating highly ordered assemblies (Beijer et al., 1998).
Stress-Induced Hyperarousal
Bonaventure et al. (2015) characterized a brain-penetrant, selective, and high-affinity orexin-1 receptor antagonist, showcasing its application in attenuating stress-induced hyperarousal without inducing hypnotic effects. This study provides insight into the therapeutic potential of related compounds in treating psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).
properties
IUPAC Name |
1-(2-ethylphenyl)-3-[2-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxyethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O2/c1-3-16-6-4-5-7-17(16)24-20(27)21-8-13-28-19-14-18(22-15-23-19)26-11-9-25(2)10-12-26/h4-7,14-15H,3,8-13H2,1-2H3,(H2,21,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQZYKFVOIVPKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NCCOC2=NC=NC(=C2)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethylphenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea |
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